molecular formula C6H9BrClNS B13456826 [(5-Bromothiophen-3-yl)methyl](methyl)amine hydrochloride

[(5-Bromothiophen-3-yl)methyl](methyl)amine hydrochloride

Cat. No.: B13456826
M. Wt: 242.57 g/mol
InChI Key: NLTTWVVKBANYQM-UHFFFAOYSA-N
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Description

(5-Bromothiophen-3-yl)methylamine hydrochloride is an organic compound with the molecular formula C6H8BrNS·HCl. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom at the 5-position of the thiophene ring and a methylamine group at the 3-position. This compound is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromothiophen-3-yl)methylamine hydrochloride typically involves the bromination of thiophene followed by the introduction of the methylamine group. One common method is the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromothiophene is then reacted with formaldehyde and methylamine under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of (5-Bromothiophen-3-yl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(5-Bromothiophen-3-yl)methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiophene derivatives without bromine

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

(5-Bromothiophen-3-yl)methylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Bromothiophen-3-yl)methylamine hydrochloride depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

(5-Bromothiophen-3-yl)methylamine hydrochloride can be compared with other similar compounds, such as:

    (3-Bromothiophen-2-yl)methylamine hydrochloride: This compound has a bromine atom at the 3-position of the thiophene ring, leading to different reactivity and applications.

    (5-Bromothiophen-2-yl)methylamine: Lacks the hydrochloride salt form, which can affect its solubility and reactivity.

Properties

Molecular Formula

C6H9BrClNS

Molecular Weight

242.57 g/mol

IUPAC Name

1-(5-bromothiophen-3-yl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C6H8BrNS.ClH/c1-8-3-5-2-6(7)9-4-5;/h2,4,8H,3H2,1H3;1H

InChI Key

NLTTWVVKBANYQM-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CSC(=C1)Br.Cl

Origin of Product

United States

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